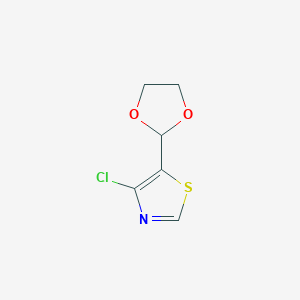

4-Chloro-5-(1,3-dioxolan-2-yl)thiazole

説明

特性

分子式 |

C6H6ClNO2S |

|---|---|

分子量 |

191.64 g/mol |

IUPAC名 |

4-chloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole |

InChI |

InChI=1S/C6H6ClNO2S/c7-5-4(11-3-8-5)6-9-1-2-10-6/h3,6H,1-2H2 |

InChIキー |

ZXPGPXRTSHSBPA-UHFFFAOYSA-N |

正規SMILES |

C1COC(O1)C2=C(N=CS2)Cl |

製品の起源 |

United States |

4-Chloro-5-(1,3-dioxolan-2-yl)thiazole chemical structure and properties

This technical guide details the structure, synthesis, and chemical utility of 4-Chloro-5-(1,3-dioxolan-2-yl)thiazole , a specialized heterocyclic intermediate.

Structure, Synthesis, and Synthetic Utility in Drug Discovery

Executive Summary

4-Chloro-5-(1,3-dioxolan-2-yl)thiazole is a bifunctional thiazole building block characterized by a reactive chloro-substituent at the C4 position and a masked aldehyde (acetal) at the C5 position. It serves as a critical "linchpin" intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., c-Met), agrochemicals (neonicotinoid analogs), and functional dyes. Its value lies in the orthogonal reactivity of its three sites: the nucleophilic C2 (via lithiation), the electrophilic C4 (via cross-coupling), and the protected C5 formyl group.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

This compound is the ethylene acetal derivative of 4-chlorothiazole-5-carbaldehyde .[1] The acetal protection renders the C5 position inert to nucleophiles, allowing selective functionalization of the thiazole ring.

| Property | Data |

| Chemical Name | 4-Chloro-5-(1,3-dioxolan-2-yl)1,3-thiazole |

| Parent Compound | 4-Chlorothiazole-5-carbaldehyde (CAS 104146-17-0) |

| Molecular Formula | C₆H₆ClNO₂S |

| Molecular Weight | 191.64 g/mol |

| SMILES | Clc1ncsc1C2OCCO2 |

| Structure Type | 1,3-Thiazole (4,5-disubstituted) |

| Appearance | Viscous oil or low-melting solid (est.) |

| Solubility | Soluble in DCM, THF, DMF, Ethyl Acetate; Insoluble in water |

| Stability | Stable to basic and nucleophilic conditions; Hydrolyzes in aqueous acid |

Synthesis & Manufacturing

The synthesis of 4-Chloro-5-(1,3-dioxolan-2-yl)thiazole is non-trivial because direct chlorination of thiazole is non-selective. The industry-standard route relies on regioselective lithium-halogen exchange starting from the 2,4-dichloro precursor.

Synthetic Protocol

Step 1: Vilsmeier-Haack Formylation

-

Reagents: 2,4-Thiazolidinedione, POCl₃, DMF.

-

Mechanism: Double chlorination and formylation occur in one pot.

Step 2: Acetal Protection

-

Reagents: Ethylene glycol, p-TsOH (cat.), Toluene (Dean-Stark reflux).

-

Purpose: Protects the C5-aldehyde from subsequent nucleophilic attack.

-

Product: 2,4-Dichloro-5-(1,3-dioxolan-2-yl)thiazole.

Step 3: Regioselective Dehalogenation (The Key Step)

-

Reagents: n-Butyllithium (1.1 eq), THF, -78°C, followed by H₂O quench.

-

Mechanism: The C2-Cl bond is significantly more labile toward Lithium-Halogen exchange than the C4-Cl bond due to the inductive effect of the adjacent Nitrogen and Sulfur.

-

Outcome: Formation of the 2-lithio intermediate, which is quenched with a proton source to yield the target 4-Chloro-5-(1,3-dioxolan-2-yl)thiazole .

Visual Synthesis Workflow

Figure 1: Step-wise synthesis emphasizing the regioselective dehalogenation strategy.

Reactivity & Synthetic Utility

This molecule is a "masked electrophile" designed for convergent synthesis. Its utility is defined by the differential reactivity of its three positions.

A. C4-Position: Cross-Coupling Partner

The C4-Chlorine is less reactive than a C2-Chlorine but can still participate in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira) using specialized ligands (e.g., XPhos, SPhos).

-

Application: Introduction of aryl or heteroaryl groups to build the drug core.

B. C2-Position: The "Silent" Nucleophile

With the C4-Cl and C5-Acetal in place, the C2-H is the most acidic proton. It can be deprotonated (using LDA or TMPLi) to generate a C2-nucleophile without disturbing the C4-Cl or the acetal.

-

Application: Introduction of alkyl, acyl, or formyl groups at C2.

C. C5-Position: The Masked Aldehyde

The dioxolane ring is stable to basic and nucleophilic conditions used in C2/C4 functionalization. Once the thiazole core is built, the acetal is cleaved (using aqueous HCl or TFA) to reveal the aldehyde.

-

Downstream Chemistry:

-

Reductive Amination: Synthesis of amine-linked side chains.

-

Heterocyclization: Reaction with hydrazines to form pyrazoles (common in dyes and kinase inhibitors).

-

Olefinations: Wittig/Horner-Wadsworth-Emmons reactions.

-

Reactivity Map

Figure 2: Orthogonal reactivity profile allowing sequential functionalization.

Applications in Drug Development

The 4,5-disubstituted thiazole scaffold is a privileged structure in medicinal chemistry.

-

Kinase Inhibitors: The C5-aldehyde (post-deprotection) is frequently converted into a hydrazone or vinyl group to link with other pharmacophores, targeting c-Met or tyrosine kinases.

-

Antimicrobials: Derivatives of 4-chlorothiazole-5-carbaldehyde have shown potency against M. tuberculosis and various bacterial strains by inhibiting cell wall synthesis.

-

Agrochemicals: Thiazole-5-carbaldehyde derivatives are precursors to neonicotinoid insecticides (e.g., Thiamethoxam analogs), where the thiazole ring mimics the pyridine ring of nicotine.

Handling & Safety (SDS Highlights)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Moisture sensitive (acetal hydrolysis).

-

Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (contains Sulfur and Chlorine).

References

-

Synthesis of 4-chlorothiazole-5-carbaldehyde via Lithiation

-

Source: Heterocycles, Vol. 41, No. 3, 1995, pp. 567-568.[3] "Synthesis and Reactions of Lithiated Monocyclic Azoles."

- Context: Describes the selective lithium-halogen exchange of the 2,4-dichloro acetal to yield the 4-chloro deriv

-

-

Parent Aldehyde Properties (Sigma-Aldrich)

-

Source: Sigma-Aldrich Product Sheet for 4-Chlorothiazole-5-carboxaldehyde (CAS 104146-17-0).[4]

-

Context: Physical properties and safety data for the deprotected parent compound.

-

-

Vilsmeier-Haack Synthesis of Thiazole Aldehydes

-

Thiazole Reactivity Reviews

-

Source: Organic Chemistry Portal - Thiazole Synthesis.

- Context: Overview of palladium-catalyzed couplings on halogen

-

Sources

- 1. 2.imimg.com [2.imimg.com]

- 2. sciforum.net [sciforum.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. 4-Chlorothiazole-5-carboxaldehyde | 104146-17-0 [sigmaaldrich.com]

- 5. EP3131984A1 - Aqueous resin based inkjet inks - Google Patents [patents.google.com]

- 6. EP3131980A1 - Aqueous resin based inkjet inks - Google Patents [patents.google.com]

Reactivity Profile of 4-Chlorothiazole Derivatives in Organic Synthesis

The following technical guide details the reactivity profile, synthetic utility, and experimental handling of 4-chlorothiazole derivatives.

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The 4-chlorothiazole scaffold represents a "privileged structure" in medicinal chemistry, offering a unique orthogonal reactivity profile compared to its more common 2- and 5-substituted counterparts. While the C2 position of the thiazole ring is naturally electrophilic and acidic, the C4-chlorine substituent provides a critical handle for transition-metal-catalyzed cross-couplings, enabling the rapid construction of complex trisubstituted thiazoles.

This guide provides a comprehensive analysis of the electronic properties, regioselective functionalization strategies, and validated experimental protocols for 4-chlorothiazole derivatives. It focuses on overcoming the inherent inertness of the C4–Cl bond and leveraging the scaffold for high-value library generation.

Electronic Structure & Reactivity Hotspots

Understanding the electronic bias of the thiazole ring is prerequisite to controlling its reactivity. The 1,3-position of the nitrogen and sulfur atoms creates distinct electronic environments at C2, C4, and C5.

The Reactivity Triad

-

C2 Position (The Electrophile/Acid): The most electron-deficient site due to the combined inductive effect of N and S. It is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) if a leaving group (e.g., Cl, Br) is present, and is the primary site for C–H deprotonation (pKa ~29).

-

C4 Position (The Cross-Coupling Handle): The 4-chloro substituent is electronically deactivated compared to C2-halides but activated relative to unfunctionalized arenes. It serves as the primary site for Palladium-catalyzed cross-couplings (Suzuki, Stille, Buchwald) once the more reactive C2 position is secured.

-

C5 Position (The Nucleophile): The most electron-rich carbon, behaving similarly to the thiophene 2-position. It is the preferred site for Electrophilic Aromatic Substitution (EAS) (e.g., halogenation, nitration) and can be lithiated if C2 is blocked.

Visualization: Reactivity Map

The following diagram illustrates the orthogonal functionalization pathways available for the 4-chlorothiazole core.

Figure 1: Orthogonal reactivity map of 4-chlorothiazole. Blue paths indicate C-H activation; Red paths indicate cross-coupling; Green paths indicate electrophilic substitution.

Synthetic Strategies

A. Accessing the Scaffold

While 4-chlorothiazole is commercially available, it is often more economical and versatile to synthesize it or its derivatives.

-

Hantzsch Thiazole Synthesis: Condensation of 1,3-dichloroacetone with thioformamide (or substituted thioamides) yields 4-chloromethylthiazoles, which can be further modified.

-

From 2,4-Dichlorothiazole (Recommended): This is the industry-standard starting material. The C2-chlorine is significantly more reactive toward SNAr than the C4-chlorine. This allows for the selective installation of a nucleophile at C2, leaving the C4-Cl intact for subsequent cross-coupling.

B. C-H Activation (Lithiation)

Direct lithiation of 4-chlorothiazole is a powerful method to functionalize the C2 position without disturbing the C4-Cl bond.

-

Reagent: n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA).

-

Conditions: THF, -78°C.

-

Mechanism: Deprotonation at C2 is kinetically favored over Lithium-Halogen exchange at C4. The C–Cl bond is strong enough to survive n-BuLi at cryogenic temperatures, whereas a C–Br or C–I bond would likely undergo exchange.

-

Outcome: Formation of 2-lithio-4-chlorothiazole, which can be trapped with aldehydes, ketones, or alkyl halides.

C. Palladium-Catalyzed Cross-Coupling (C4 Functionalization)

Coupling at the C4 position is challenging due to the inherent inertness of the C–Cl bond and the potential for the thiazole nitrogen to coordinate and poison the Palladium catalyst.

-

Catalyst Selection: Use Pd(0) sources with bulky, electron-rich phosphine ligands to facilitate oxidative addition.

-

Recommended:XPhos Pd G4 , Pd(OAc)₂ + SPhos , or Pd-PEPPSI-IPr .

-

-

Base: Weak bases like K₂CO₃ often fail. Use K₃PO₄ or Cs₂CO₃ .

-

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water mixtures are essential to solubilize the inorganic base and promote the catalytic cycle.

Experimental Protocols

Protocol A: Regioselective SNAr on 2,4-Dichlorothiazole

Target: Selective functionalization of C2 with a secondary amine.

-

Setup: Dissolve 2,4-dichlorothiazole (1.0 equiv) in anhydrous DMF (0.5 M).

-

Addition: Add K₂CO₃ (1.5 equiv) followed by the amine nucleophile (1.1 equiv).

-

Reaction: Stir at 60°C for 4–6 hours. Monitoring by HPLC/TLC will show the disappearance of the starting material and formation of the mono-substituted product.

-

Note: Higher temperatures (>100°C) may lead to bis-substitution (reaction at C4).

-

-

Workup: Dilute with water, extract with EtOAc, and purify via silica gel chromatography.

-

Result: 2-amino-4-chlorothiazole derivative (Yields typically 85–95%).

Protocol B: Suzuki-Miyaura Coupling at C4

Target: Arylation of a 4-chlorothiazole derivative.

-

Reagents: Combine the 4-chlorothiazole substrate (1.0 equiv), Arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv) in a reaction vial.

-

Catalyst: Add XPhos Pd G3 (2–5 mol%).

-

Solvent: Add degassed 1,4-Dioxane/H₂O (10:1) to achieve a concentration of 0.2 M.

-

Conditions: Seal the vial and heat to 90°C for 12 hours.

-

Purification: Filter through Celite, concentrate, and purify via flash chromatography.

-

Troubleshooting: If conversion is low, switch to Pd-PEPPSI-IPr in Toluene at 110°C.

-

Comparative Data: Reactivity of Thiazole Halides[1]

The following table summarizes the relative reactivity rates of halogenated thiazoles in Pd-catalyzed coupling, guiding the order of operations for library synthesis.

| Substrate | Leaving Group Position | Relative Rate (Oxidative Addition) | Recommended Order of Op. |

| 2-Bromo-4-chlorothiazole | C2-Br | Fast | Step 1: Couple at C2 |

| 2-Chloro-4-bromothiazole | C4-Br | Fast (vs C2-Cl) | Step 1: Couple at C4* |

| 2,4-Dichlorothiazole | C2-Cl | Slow (Pd); Fast (SNAr) | Step 1: SNAr at C2 |

| 4-Chlorothiazole | C4-Cl | Moderate/Slow | Step 2: Couple at C4 |

*Note: In 2-chloro-4-bromothiazole, the C4-Br is more reactive toward Pd than C2-Cl, allowing selective C4 arylation followed by C2 SNAr.

Synthesis Workflow Visualization

The following workflow demonstrates the "Orthogonal Strategy" for generating a trisubstituted thiazole library starting from 2,4-dichlorothiazole.

Figure 2: Step-wise synthesis of polysubstituted thiazoles. The workflow relies on the differential reactivity of C2 (nucleophilic displacement) and C4 (metal-catalyzed coupling).[1]

References

-

BenchChem. Technical Support Center: Optimization of Suzuki Coupling for Chlorinated Benzothiazoles. (2025).[2] Retrieved from

-

MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021).[2][3][4] Retrieved from

-

Organic Chemistry Portal. Suzuki Coupling - Catalyst and Reaction Conditions. Retrieved from

-

Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Protocol. Retrieved from

-

National Institutes of Health (NIH). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2018).[5][6] Retrieved from

-

Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids. (2018).[5][6] Retrieved from

Sources

Thiazole-5-Carboxaldehyde Acetal: A Strategic Scaffold for Modular Drug Design

This technical guide details the strategic application of thiazole-5-carboxaldehyde acetals in medicinal chemistry. It focuses on the utility of this building block for enabling regioselective functionalization of the thiazole core—specifically allowing C-2 diversification while preserving the C-5 aldehyde oxidation state for downstream elaboration.

Executive Summary

The thiazole ring is a privileged pharmacophore in medicinal chemistry, present in blockbuster drugs like Ritonavir (antiretroviral), Dasatinib (kinase inhibitor), and Ixabepilone (chemotherapy). However, the chemical manipulation of thiazole-5-carboxaldehyde is often hampered by the high reactivity of the aldehyde group, which is prone to oxidation, polymerization, or interference during metallation reactions.

The thiazole-5-carboxaldehyde acetal serves as a critical "masked" building block. By locking the C-5 aldehyde as a robust acetal (typically diethyl or dioxolane), researchers can exploit the inherent acidity of the C-2 position for lithiation-mediated functionalization. This guide provides a validated technical roadmap for synthesizing, functionalizing, and deprotecting this versatile scaffold.

Chemical Architecture & Stability Profile

The utility of this building block rests on the differential reactivity between the C-2 and C-5 positions.

-

C-2 Position (Nucleophilic Potential): The proton at C-2 is the most acidic on the thiazole ring (pKa ~29 in DMSO, but readily accessible with organolithiums).

-

C-5 Position (Electrophilic Potential): In the parent aldehyde, this position is highly electrophilic. Protection as an acetal neutralizes this electrophilicity, rendering the ring compatible with strong bases (n-BuLi, LDA) and nucleophiles.

| Feature | Aldehyde Form (Unprotected) | Acetal Form (Protected) |

| Base Compatibility | Low (Aldehyde addition/polymerization) | High (Compatible with n-BuLi, Grignards) |

| C-2 Lithiation | Difficult (Self-reaction) | Efficient & Regioselective |

| Storage Stability | Moderate (Oxidation prone) | High (Indefinitely stable under basic/neutral conditions) |

Synthesis of the Building Block

While thiazole-5-carboxaldehyde is commercially available, its high cost often necessitates in-house protection. The following protocol uses standard Dean-Stark conditions to generate the ethylene glycol acetal (1,3-dioxolane).

Protocol A: Protection of Thiazole-5-carboxaldehyde

Reaction: Thiazole-5-CHO + Ethylene Glycol

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser and nitrogen inlet.

-

Reagents:

-

Thiazole-5-carboxaldehyde (10.0 mmol, 1.13 g)

-

Ethylene Glycol (15.0 mmol, 0.93 g)

-

p-Toluenesulfonic acid monohydrate (pTSA) (0.5 mmol, catalytic)

-

Toluene (50 mL)

-

-

Procedure:

-

Charge the flask with aldehyde, ethylene glycol, pTSA, and toluene.

-

Heat to vigorous reflux (oil bath ~130°C). Water will azeotrope into the trap.[1]

-

Monitor by TLC (typically 30% EtOAc/Hexanes) until the starting aldehyde spot disappears (approx. 3–5 hours).

-

Workup: Cool to room temperature. Wash the toluene layer with saturated NaHCO₃ (2 x 20 mL) to neutralize acid. Wash with brine (1 x 20 mL).

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via Kugelrohr distillation or rapid silica plug filtration (neutralized silica).

-

Yield Expectation: 85–92% as a pale yellow oil.

C-2 Functionalization: The "Masked" Strategy

This is the core value proposition of the building block. With the C-5 position protected, the C-2 proton can be removed by n-butyllithium to generate a stable 2-lithio-thiazole species. This intermediate acts as a nucleophile toward a wide array of electrophiles.

Visual Workflow: C-2 Diversification

Caption: Logic flow for the regioselective functionalization of thiazole using the acetal strategy.

Protocol B: Regioselective C-2 Lithiation and Trapping

Reaction: 5-(1,3-dioxolan-2-yl)thiazole $\xrightarrow{1. n-BuLi} \xrightarrow{2. E^+} $ 2-Substituted Product

-

Setup: Flame-dry a 100 mL Schlenk flask or 3-neck flask under Argon.

-

Reagents:

-

5-(1,3-dioxolan-2-yl)thiazole (5.0 mmol)

-

n-Butyllithium (5.5 mmol, 2.5 M in hexanes)

-

Anhydrous THF (25 mL)

-

Electrophile (e.g., Methyl Iodide, Benzaldehyde, DMF) (6.0 mmol)

-

-

Procedure:

-

Dissolve the acetal in anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

-

Add n-BuLi dropwise over 10 minutes. The solution typically turns yellow/orange, indicating the formation of the 2-lithio species.

-

Stir at -78°C for 30–45 minutes. (Do not warm up; the lithio species is stable at low temp but can degrade or rearrange at > -40°C).

-

Add the neat Electrophile dropwise.

-

Stir at -78°C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours.

-

Quench: Add saturated NH₄Cl solution (10 mL).

-

Workup: Extract with EtOAc (3 x 20 mL). Dry organics over MgSO₄ and concentrate.

-

-

Purification: Flash chromatography (silica gel).

Note on Regioselectivity: The lithiation occurs exclusively at C-2. The acetal group at C-5 does not direct ortho-lithiation to C-4 under these kinetic conditions due to the significantly higher acidity of the C-2 proton.

Deprotection & Downstream Utility

Once the C-2 position is functionalized, the C-5 aldehyde must be unmasked to serve as a handle for connecting the thiazole to the rest of the drug molecule (e.g., via reductive amination or Wittig olefination).

Protocol C: Mild Acidic Deprotection

Thiazoles are basic; strong mineral acids can sometimes lead to salt formation that complicates isolation. A mild hydrolysis is preferred.

-

Solvent System: THF:Water (4:1) or Acetone:Water (4:1).

-

Acid Catalyst: 1M HCl (2-3 equivalents) or Pyridinium p-toluenesulfonate (PPTS) for highly sensitive substrates.

-

Conditions: Stir at room temperature for 2–6 hours.

-

Workup: Neutralize with saturated NaHCO₃ before extraction to ensure the thiazole remains in the free base form for organic extraction.

Applications in Drug Discovery

The resulting 2-substituted-thiazole-5-carboxaldehydes are versatile intermediates:

-

Kinase Inhibitors: The aldehyde can be converted to an aminopyrimidine or similar hinge-binding motif.

-

Peptidomimetics: Reductive amination with an amino acid derivative creates a thiazole-peptide linkage, often used to restrict conformational freedom.

-

Fragment-Based Drug Design (FBDD): The scaffold allows rapid library generation by varying the electrophile at C-2 while keeping the C-5 linker constant.

References

- General Thiazole Chemistry: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.

-

Lithiation of Thiazoles: Dondoni, A.; Marra, A. "Thiazole-Based Synthetic Methods." Chem. Rev.2004 , 104, 2557–2600. Link

- Acetal Protection Protocols: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th Ed.; Wiley-Interscience: New York, 2006.

-

Regioselectivity Studies: Begtrup, M.; Hansen, L. B.[2][3] "Lithiated Azoles: Preparation and Reaction with Electrophiles." Acta Chem. Scand.1992 , 46, 372–383. Link

Sources

Stability of 4-chloro-5-(1,3-dioxolan-2-yl)thiazole in ambient conditions

An In-Depth Technical Guide to the Stability of 4-chloro-5-(1,3-dioxolan-2-yl)thiazole Under Ambient Conditions

Introduction: A Critical Intermediate in Modern Synthesis

4-chloro-5-(1,3-dioxolan-2-yl)thiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. It serves as a versatile building block, combining the reactive handle of a halogenated thiazole with a protected aldehyde functionality. The thiazole core is a prevalent scaffold in numerous FDA-approved pharmaceuticals, valued for its diverse biological activities.[1][2] The 1,3-dioxolane group acts as a protecting group for a formyl substituent, allowing for selective reactions elsewhere on the molecule before its conversion to a highly reactive aldehyde. The stability of this molecule is therefore paramount, as its degradation can compromise reaction yields, introduce impurities, and impact the viability of long-term storage for drug discovery campaigns and manufacturing processes.

This guide provides a comprehensive analysis of the factors governing the stability of 4-chloro-5-(1,3-dioxolan-2-yl)thiazole under typical laboratory and storage conditions. We will dissect the molecule's inherent vulnerabilities, propose mechanisms of degradation, and provide field-proven protocols for assessing its stability profile.

Chemical Profile and Inherent Vulnerabilities

To understand the stability of 4-chloro-5-(1,3-dioxolan-2-yl)thiazole, we must first analyze its structure to identify the most probable points of degradation. The molecule contains two key functional regions: the 4-chloro-thiazole ring and the 1,3-dioxolane substituent.

Caption: Chemical structure and key areas of potential instability.

-

The 1,3-Dioxolane Moiety: This functional group is a cyclic acetal. Acetal chemistry is well-understood; they are exceptionally sensitive to acidic conditions, which catalyze their hydrolysis back to the parent carbonyl compound (an aldehyde in this case) and the corresponding diol (ethylene glycol).[3][4] This is the most significant and immediate stability concern under ambient conditions, as exposure to even trace amounts of acid, including acidic silica gel during chromatography, can initiate degradation.[3] Conversely, acetals are generally robust and stable in neutral to basic media and in the presence of most nucleophiles and reducing agents.[4]

-

The 4-Chloro-Thiazole Core: The thiazole ring itself is an aromatic heterocycle, which imparts a degree of stability.[5] However, aromatic systems, particularly electron-rich heterocycles, are often susceptible to photodegradation.[6] Absorption of UV or even high-energy visible light can promote the molecule to an excited state, making it vulnerable to reactions with oxygen or other species, potentially leading to ring cleavage or modification.[7][8] The presence of a halogen substituent can influence thermal stability, although significant decomposition of halogenated aromatics typically requires elevated temperatures.[9][10]

Primary Degradation Pathways

Based on the molecule's structure, two primary degradation pathways are anticipated under ambient or stress conditions.

Caption: Predicted primary degradation pathways for the target compound.

-

Hydrolytic Pathway (Acid-Catalyzed): The most probable degradation event is the hydrolysis of the dioxolane ring. This reaction is autocatalytic in the presence of water and acid. The primary degradation product would be 4-chloro-thiazole-5-carbaldehyde . This is a critical transformation as it unmasks the aldehyde, fundamentally changing the molecule's reactivity and properties.

-

Photolytic Pathway: Thiazole rings can degrade via complex mechanisms upon exposure to light, sometimes involving reaction with singlet oxygen.[6][8] This can lead to the formation of an unstable endoperoxide that rearranges, ultimately causing cleavage of the thiazole ring.[8] The resulting products are often complex and would need to be identified through advanced analytical techniques like LC-MS/MS.

Recommended Handling and Storage Protocols

To preserve the integrity of 4-chloro-5-(1,3-dioxolan-2-yl)thiazole, the following handling and storage procedures are strongly recommended based on its chemical vulnerabilities.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C or frozen. | Lower temperatures slow the rate of all potential chemical reactions. While thermal decomposition is not a primary concern at ambient temperature, refrigeration is a best practice. |

| Light | Store in an amber vial or a container wrapped in aluminum foil.[6] | Protects the photosensitive thiazole ring from UV and visible light, preventing photodegradation.[6] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes contact with atmospheric moisture, which is required for hydrolysis, and oxygen, which can participate in photodegradation pathways.[3][6] |

| pH | Avoid all contact with acidic materials. Ensure all solvents and reagents are neutral or basic. | The dioxolane group is highly labile to acid.[3] Use of acid scavengers like triethylamine in reactions or during workup may be necessary.[3] |

| Chromatography | Neutralize silica gel with a base (e.g., 1% triethylamine in the eluent). | Standard silica gel is slightly acidic and can cause complete degradation of the compound on the column.[3] |

Experimental Design for Stability Assessment

To quantitatively assess stability and identify potential degradants, a structured experimental approach is necessary. This involves both forced degradation (stress testing) and a long-term stability study under intended storage conditions.

Caption: Experimental workflow for a comprehensive stability assessment.

Protocol 1: Forced Degradation (Stress Testing) Workflow

Objective: To rapidly identify potential degradation pathways and characterize major degradants under harsh conditions. This provides predictive insights into the molecule's liabilities.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 4-chloro-5-(1,3-dioxolan-2-yl)thiazole at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

-

Initial Analysis (T=0): Immediately analyze the stock solution via HPLC-UV and LC-MS to establish the initial purity and mass spectral data.

-

Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition. Include a control sample stored at 2-8°C in the dark.

-

Acid Hydrolysis: Add 0.1 M Hydrochloric Acid (HCl). Incubate at 40°C for 24 hours.

-

Base Hydrolysis: Add 0.1 M Sodium Hydroxide (NaOH). Incubate at 40°C for 24 hours.

-

Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂). Incubate at room temperature for 24 hours.

-

Thermal Degradation: Incubate a solution at 60°C for 48 hours in the dark. Also, analyze a solid sample heated to 100°C.

-

Photolytic Degradation: Expose a solution in a quartz cuvette to a calibrated photostability chamber (ICH Q1B guidelines). Run a parallel "dark control" sample wrapped in foil under the same temperature conditions.[6]

-

-

Sample Analysis: After the incubation period, neutralize the acidic and basic samples if necessary. Analyze all samples by HPLC-UV to determine the percentage of the parent compound remaining and the peak areas of any new impurities.

-

Degradant Identification: Analyze samples showing significant degradation by LC-MS/MS to obtain molecular weights and fragmentation patterns of the newly formed impurities, aiding in their structural elucidation.

Protocol 2: Long-Term Ambient Stability Workflow

Objective: To evaluate the stability of the compound under typical, long-term storage conditions.

Methodology:

-

Sample Preparation: Weigh approximately 5-10 mg of solid 4-chloro-5-(1,3-dioxolan-2-yl)thiazole into multiple amber glass vials with screw caps.

-

Storage Conditions:

-

Set A (Ambient): Store vials at 25°C / 60% Relative Humidity (RH), protected from light.

-

Set B (Refrigerated): Store vials at 2-8°C, protected from light.

-

-

Time Points: Designate vials for analysis at specific time points: T=0, 1 month, 3 months, 6 months, and 12 months.

-

Analysis at T=0: At the start of the study, take one vial. Prepare a solution of known concentration and analyze by HPLC-UV to establish the initial purity (should be ≥99% for a reliable study). This is the baseline.

-

Analysis at Subsequent Time Points: At each designated time point, retrieve one vial from each storage condition (Ambient and Refrigerated).

-

Sample Testing: Prepare a solution of the same concentration as the T=0 sample and analyze by HPLC-UV under the exact same conditions.

-

Data Evaluation: Compare the purity at each time point to the T=0 value. A significant decrease in purity (e.g., >2%) indicates instability under those conditions. Record the appearance of any new impurity peaks.

Conclusion for the Practitioner

The stability of 4-chloro-5-(1,3-dioxolan-2-yl)thiazole is governed by two distinct structural features. The primary and most immediate risk under ambient conditions is the acid-catalyzed hydrolysis of the 1,3-dioxolane ring . Strict avoidance of acidic environments—from reagents and solvents to glassware and chromatographic media—is the most critical factor in preserving the compound's integrity. The secondary risk is photodegradation of the thiazole core , which necessitates that the compound be handled and stored with protection from light.

By implementing the recommended storage conditions (refrigerated, dark, inert atmosphere) and adhering to the principles of handling (avoiding acid), researchers and drug development professionals can ensure the long-term viability of this valuable synthetic intermediate, leading to more reliable and reproducible scientific outcomes.

References

- BenchChem. Strategies to prevent premature hydrolysis of dioxolane protecting groups. [URL: https://www.benchchem.com/technical-support/strategies-to-prevent-premature-hydrolysis-of-dioxolane-protecting-groups]

- Wikipedia. Dioxolane. [URL: https://en.wikipedia.org/wiki/Dioxolane]

- BenchChem. Technical Support Center: Preventing Photo-degradation of 4-(Methoxymethyl)thiazole Derivatives. [URL: https://www.benchchem.

- Kshirsagar, U. A. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules. [URL: https://www.mdpi.com/1420-3049/29/3/641]

- Wikipedia. Thiazole. [URL: https://en.wikipedia.org/wiki/Thiazole]

- University of Wisconsin-Madison. Chem 6352 - Protecting Groups. [URL: https://www.chem.wisc.edu/areas/organic/index-chem-6352-archive-sp09-handouts-Protecting_Groups.pdf]

- Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [URL: https://www.organic-chemistry.org/protectivegroups/carbonyl/1,3-dioxanes-1,3-dioxolanes.htm]

- Royal Society of Chemistry. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. J. Mater. Chem. C. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/tc/d3tc02781a]

- Gommaa, M. A. Versatile 2-amino-4-substituted-1,3-thiazoles: synthesis and reactions. Journal of Heterocyclic Chemistry. [URL: https://www.tandfonline.com/doi/full/10.1080/00221520903524816]

- Suzhou Highfine Biotech. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). [URL: https://www.highfine.com/blogs/news/protecting-groups-in-organic-synthesis-protection-and-deprotection-of-alcoholic-hydroxyl-groups-ii]

- MDPI. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules. [URL: https://www.mdpi.com/1420-3049/28/7/2944]

- National Center for Biotechnology Information. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9502693/]

- ResearchGate. Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties. [URL: https://www.researchgate.net/publication/328178619_Thiazole_derivatives-functionalized_polyvinyl_chloride_nanocomposites_with_photostability_and_antimicrobial_properties]

- Tetrahedron. Synthesis of 2-Substituted Thiazoles. [URL: https://www.sciencedirect.com/science/article/pii/S004040200181055X]

- ScienceDirect. Cationic thiazolothiazole derivatives – A new class of photosensitizing agents against Staphylococcus aureus. [URL: https://www.sciencedirect.com/science/article/pii/S092540052400508X]

- PubMed. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. [URL: https://pubmed.ncbi.nlm.nih.gov/17442527/]

- ResearchGate. Scoping of the 2-substituted thiazole formation. [URL: https://www.researchgate.

- ResearchGate. Potential degradation pathways of thiadiazine 3. [URL: https://www.researchgate.

- Organic Chemistry Portal. Synthesis of thiazoles. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/thiazoles.shtm]

- Royal Society of Chemistry. The conversion of [(4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines into azine fused thiazole-2-carbonitriles. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob26359f]

- PubMed. A potential mechanism for degradation of 4,5-dichloro-2-(n-octyl)-3[2H]-isothiazolone (DCOIT) by brown-rot fungus Gloeophyllum trabeum. [URL: https://pubmed.ncbi.nlm.nih.gov/28505510/]

- ResearchGate. The conversion of [(4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines into azine fused thiazole-2-carbonitriles. [URL: https://www.researchgate.net/publication/232238426_The_conversion_of_4-chloro-5H-123-dithiazol-5-ylideneaminoazines_into_azine_fused_thiazole-2-carbonitriles]

- MDPI. Crystal Structure and Solid-State Packing of 4-Chloro-5H-1,2,3-dithiazol-5-one and 4-Chloro-5H-1,2,3-dithiazole-5-thione. [URL: https://www.mdpi.com/1420-3049/26/19/5932]

- CABI Digital Library. Research progress of thiazole flavor compounds. [URL: https://www.cabidigitallibrary.org/doi/10.55463/issn.2095-6002.2206.02]

- SciSpace. Synthesis and Characterization of Some New 4,5-Dihydropyrazolyl Thiazoles. [URL: https://typeset.

- Royal Society of Chemistry. Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cp/d1cp02981j]

- ResearchGate. The Reaction of DABCO with 4-Chloro-5H-1,2,3-dithiazoles: Synthesis and Chemistry of 4-[N-(2-Chloroethyl)piperazin-1-yl]. [URL: https://www.researchgate.net/publication/372958117_The_Reaction_of_DABCO_with_4-Chloro-5H-123-dithiazoles_Synthesis_and_Chemistry_of_4-N-2-Chloroethylpiperazin-1-yl-5H-123-dithiazoles]

- National Center for Biotechnology Information. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4007323/]

- NASA. Combustion of organic molecules by the thermal decomposition of perchlorate salts: implications for organics at the Mars Phoenix Scout landing site. [URL: https://www.lpi.usra.edu/meetings/lpsc2009/pdf/1333.pdf]

- ChemicalBook. 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole. [URL: https://www.chemicalbook.com/ProductSafetyMessages.aspx?cbnumber=CB4186694]

- Bulletin of the Chemical Society of Ethiopia. NOVEL SERIES OF THIAZOLE-BASED COMPLXES; CHARACTERIZATION, STRUCTURAL OPTIMIZATION, IN-VITRO AND IN-SILICO ASSESSMENTS AGAINST. [URL: https://www.ajol.info/index.php/bcse/article/view/243681]

- Royal Society of Chemistry. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/jm/c2jm33230j]

- PubMed. The preparation and characterization of 5-substituted-4-chloro-1,2,3-dithiazolium salts and their conversion into 4-substituted-3-chloro-1,2,5-thiadiazoles. [URL: https://pubmed.ncbi.nlm.nih.gov/15722106/]

- ResearchGate. Crystal Structure and Solid-State Packing of 4-Chloro-5H-1,2,3-dithiazol-5-one and 4-Chloro-5H-1,2,3-dithiazole-5-thione. [URL: https://www.researchgate.net/publication/354924844_Crystal_Structure_and_Solid-State_Packing_of_4-Chloro-5H-123-dithiazol-5-one_and_4-Chloro-5H-123-dithiazole-5-thione]

-

Royal Society of Chemistry. 2H-Thiazolo[4,5-d][3][6][11]triazole: synthesis, functionalization, and application in scaffold-hopping. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/sc/d4sc00632k]

- Semantic Scholar. Crystal Structure and Solid-State Packing of 4-Chloro-5H-1,2,3-dithiazol-5-one and 4-Chloro-5H-1,2,3-dithiazole-5-thione. [URL: https://www.semanticscholar.org/paper/Crystal-Structure-and-Solid-State-Packing-of-and-Bessonov-Borodkin/332152a42095907409541a02b66289d0f81d58d9]

Sources

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 5. Thiazole - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Dioxolane - Wikipedia [en.wikipedia.org]

Technical Guide: Solubility & Handling of Dioxolane-Protected Thiazoles

[1]

Executive Summary

Dioxolane-protected thiazoles (thiazole acetals) are critical intermediates in the synthesis of complex bioactive scaffolds, including epothilone analogues and thiazole-containing antibiotics.[1] By masking the reactive carbonyl of thiazolecarboxaldehydes, the 1,3-dioxolane group permits lithiation at the C2 or C5 positions and protects against nucleophilic attack during multi-step synthesis.

This guide provides a definitive technical analysis of the solubility profiles, solvent compatibility, and handling protocols for this chemical class. Unlike generic solubility tables, this document focuses on the causality between the thiazole-dioxolane physicochemical properties and solvent interactions, ensuring reproducible experimental outcomes.

Physicochemical Basis of Solubility

To predict solubility behavior without empirical data for every derivative, one must understand the competing electronic forces within the molecule.

The Polarity Conflict

The molecule consists of two distinct electronic domains:

-

The Thiazole Ring: A planar, aromatic heterocycle.[2] It is electron-deficient (π-excessive but inductively withdrawing) and weakly basic (pKa of conjugate acid ~2.5).[1][2] It drives solubility in chlorinated solvents and aromatics.[1]

-

The 1,3-Dioxolane Ring: A non-planar, saturated cyclic acetal. It exposes two oxygen lone pairs, creating a significant dipole moment and hydrogen-bond accepting capability.[1] This drives solubility in polar aprotic solvents (THF, Acetone).

Net Result: Dioxolane-protected thiazoles exhibit "Amphiphilic-Polar" behavior.[1] They are too polar for strict hydrocarbons (Hexanes) but lack the hydrogen-bond donors required for water solubility.[1]

Solvation Mechanism Diagram

The following diagram illustrates how different solvent classes interact with the specific functional zones of the molecule.

Figure 1: Mechanistic interaction of solvent classes with the thiazole-dioxolane pharmacophore.[1]

Solubility Profile & Solvent Selection Matrix

The following data consolidates empirical observations from synthesis workups and purification protocols.

Quantitative Solubility Classes

| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes & Applications |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Primary solvent. Dissolves >100 mg/mL.[1] Ideal for extraction and loading onto silica columns.[1] |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | Good to Excellent | Reaction media. THF is the standard for lithiation reactions. EtOAc is the standard for extraction.[1] |

| Dipolar Aprotic | DMSO, DMF, Acetonitrile | High | Storage & Screening. Soluble, but removal is difficult. Warning: See stability notes on DMSO.[1] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Recrystallization. Often soluble at RT; solubility drops significantly at -20°C, enabling crystallization.[1] |

| Hydrocarbons | Hexanes, Pentane, Heptane | Poor / Insoluble | Anti-solvent. Used to precipitate the product or wash away non-polar impurities (e.g., mineral oil). |

| Aqueous | Water, Brine | Insoluble | Workup Phase. Product partitions >99% into organic phase. Critical: Must be neutral or basic (pH > 7).[1] |

The "Danger Zone": Acidic Solvents

The 1,3-dioxolane ring is an acetal.[1] Acetals are thermodynamically stable to base but kinetically unstable to aqueous acid .[1]

-

Prohibited: Wet Acetone with trace acid, Chloroform (if un-stabilized and acidic), Acetic Acid.

-

Consequence: Hydrolysis restores the parent thiazole aldehyde within minutes, ruining the protection strategy.

Experimental Workflows

Synthesis & Workup Protocol

This protocol ensures high recovery by exploiting the solubility differential between the product and reagents.

Step 1: Protection

-

Reagents: 2-Thiazolecarboxaldehyde + Ethylene Glycol (1.5 eq) + p-TsOH (cat).[1]

-

Solvent: Toluene (Dean-Stark trap).[1]

-

Logic: Toluene forms an azeotrope with water.[1] The product is soluble in hot toluene; water is removed to drive equilibrium.[1]

Step 2: Quench & Extraction

-

Cool to RT. Add saturated aqueous NaHCO3.

-

Logic: Neutralizes p-TsOH immediately. Dioxolanes hydrolyze if the workup is acidic.[1]

-

Extraction: Use Ethyl Acetate (EtOAc) .[1]

-

Why not DCM? DCM can form emulsions with polyethylene glycol residues.[1] EtOAc provides cleaner phase separation.[1]

Step 3: Purification

-

Method: Flash Column Chromatography.[1]

-

Mobile Phase: Hexanes : EtOAc (Gradient 9:1 to 7:3).[1]

-

Logic: The compound is moderately polar.[1] Hexanes keeps it moving slowly; EtOAc elutes it.[1]

-

Note: Pre-treat silica with 1% Triethylamine if the compound is exceptionally acid-sensitive.[1]

Handling & Storage Diagram

Figure 2: Optimized purification workflow emphasizing pH control and solvent choice.

Critical Stability & Storage Insights

DMSO/DMF Stability Warning

While dioxolane-thiazoles are soluble in DMSO (making them suitable for biological screening stocks), they are prone to degradation under specific conditions:

-

The Risk: DMSO is hygroscopic.[1] Absorbed water, combined with trace acidity or heating (>60°C), can facilitate acetal hydrolysis.

-

Oxidation: Thiazoles can undergo S-oxidation to sulfoxides/sulfones in DMSO if exposed to UV light or strong oxidants.[1]

-

Protocol: Store DMSO stocks at -20°C or -80°C. Do not subject to repeated freeze-thaw cycles. Use anhydrous DMSO for long-term libraries.[1]

Physical State Implications

Many simple dioxolane-thiazoles (e.g., 2-(1,3-dioxolan-2-yl)thiazole) are low-melting solids or viscous oils at room temperature.[1]

-

Handling: If the compound is an oil, do not attempt recrystallization. Use vacuum distillation or a silica plug.[1]

-

Solvent Removal: When removing DCM or EtOAc via rotary evaporation, ensure the bath temperature does not exceed 40°C to prevent "bumping" of the oil or thermal degradation if trace acid is present.

References

-

Thiazole Synthesis & Properties

-

Dioxolane Protecting Group Chemistry

-

Physical Properties of Thiazole Aldehydes (Parent Compounds)

-

Stability of Thiazoles in DMSO

-

General Solubility of Heterocyclic Acetals

Commercial Availability & Synthetic Utility: 4-Chloro-5-(1,3-dioxolan-2-yl)thiazole

The following technical guide details the commercial availability, procurement strategy, and synthetic utility of 4-chloro-5-(1,3-dioxolan-2-yl)thiazole .

Technical Briefing for Drug Development Professionals

Executive Summary

4-chloro-5-(1,3-dioxolan-2-yl)thiazole is a specialized heterocyclic intermediate primarily used in the synthesis of pharmaceutical agents (e.g., Factor Xa inhibitors, kinase inhibitors) where the thiazole core requires functionalization at the C2 position while preserving the C5 aldehyde.

Commercial Status:

-

Direct Availability: Low/Non-Existent. The acetal-protected form is rarely listed as a stock item in standard catalogs due to the hydrolytic instability of dioxolanes over long-term storage and the specific custom needs of medicinal chemistry campaigns.

-

Strategic Sourcing: The industry-standard procurement strategy is to purchase the stable precursor, 4-chlorothiazole-5-carboxaldehyde (CAS 104146-17-0) , and perform a facile, high-yield protection step in-house.

-

Precursor Availability: High. The aldehyde is a commodity building block available from major global suppliers.

Chemical Profile & Strategic Importance[1]

Identity

| Attribute | Detail |

| Target Compound | 4-chloro-5-(1,3-dioxolan-2-yl)thiazole |

| Primary Precursor | 4-chlorothiazole-5-carboxaldehyde |

| Precursor CAS | 104146-17-0 |

| Molecular Formula | C₆H₆ClNO₂S (Target) / C₄H₂ClNOS (Precursor) |

| Molecular Weight | 191.64 g/mol (Target) / 147.58 g/mol (Precursor) |

| Key Functionality | Masked electrophile (C5) + Directed metalation handle (C2) |

Why This Intermediate?

In medicinal chemistry, the 4-chloro-5-formyl motif is a "privileged scaffold." However, the free aldehyde at C5 is incompatible with many organometallic reagents (e.g., n-BuLi, Grignards) used to functionalize the C2 position.

-

The Problem: Attempting C2-lithiation on the free aldehyde results in polymerization or self-condensation.

-

The Solution: The 1,3-dioxolane group protects the aldehyde, allowing the C4-chlorine to direct lithiation to the C2 position or allowing nucleophilic displacement of the chlorine without affecting the carbonyl.

Commercial Landscape: Sourcing the Precursor

Since the acetal is not a catalog item, procurement must focus on the aldehyde. The following suppliers are verified sources for CAS 104146-17-0 .

Validated Suppliers (Precursor)

| Supplier | Catalog Grade | Pack Sizes | Lead Time | Stock Status |

| BLD Pharm | 97%+ NMR | 1g, 5g, 25g | 1-3 Days | In Stock |

| ChemScene | 98% HPLC | 1g, 5g, 10g | 1-3 Days | In Stock |

| Sigma-Aldrich | 98% | 1g, 5g | 2-5 Days | In Stock |

| Enamine | 95%+ | Custom/Bulk | 2-4 Weeks | Make-on-Demand |

Cost Analysis

-

Research Scale (1g - 5g): Prices typically range from $80 - $150 USD per gram .

-

Bulk Scale (>100g): Prices drop significantly (approx.

30/g) via custom quotation from suppliers like WuXi AppTec or Enamine.

Technical Workflow: The "Self-Validating" Protocol

To ensure scientific integrity, do not rely on a custom synthesis vendor for this simple step. The following protocol is a self-validating system: the disappearance of the aldehyde peak in NMR confirms success.

Synthesis of 4-chloro-5-(1,3-dioxolan-2-yl)thiazole

Reaction Logic: Acid-catalyzed acetalization using a Dean-Stark trap to remove water, driving the equilibrium forward.

Reagents:

-

4-chlorothiazole-5-carboxaldehyde (1.0 eq)

-

Ethylene glycol (5.0 eq) - Excess ensures conversion.

-

p-Toluenesulfonic acid (pTSA) (0.1 eq) - Catalyst.

-

Toluene or Benzene - Solvent (azeotropic water removal).

Step-by-Step Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

-

Charge: Add 4-chlorothiazole-5-carboxaldehyde (e.g., 10 mmol) and Toluene (50 mL).

-

Addition: Add Ethylene glycol (50 mmol) and pTSA (1 mmol).

-

Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap.

-

Monitoring (QC Point): After 4-6 hours, sample an aliquot.

-

TLC: Check for disappearance of the starting material (usually less polar than product).

-

NMR: Look for the disappearance of the aldehyde proton (~10.0 ppm) and appearance of the acetal methine proton (~6.0 ppm).

-

-

Workup: Cool to RT. Wash with saturated NaHCO₃ (to neutralize acid) and Brine. Dry over Na₂SO₄.[1][2]

-

Purification: Concentrate in vacuo. The product is typically a stable oil or low-melting solid. If necessary, purify via flash chromatography (Hexane/EtOAc).

Stability & Handling

-

Acetal Sensitivity: The 1,3-dioxolane group is stable to base (NaOH, LiHMDS, BuLi) but labile to aqueous acid .

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent slow hydrolysis by atmospheric moisture.

Visualizing the Supply & Synthesis Logic

The following diagram illustrates the decision tree for researchers: from commercial sourcing to application in drug discovery.

Figure 1: Strategic workflow for accessing and utilizing the 4-chloro-5-(1,3-dioxolan-2-yl)thiazole scaffold.

References

-

American Elements . 4-Chlorothiazole-5-carboxaldehyde Product Page. Available at: [Link]

- European Patent Office. EP1405852B1: Diamine Derivatives as Factor Xa Inhibitors. (Describes the use of 4-chloro-5-formylthiazole acetals).

Sources

Architecting 4,5-Disubstituted Thiazole Scaffolds: A Technical Whitepaper on Synthesis, Mechanisms, and Biological Applications

The Privileged Nature of the 4,5-Disubstituted Thiazole Core

The thiazole ring—a five-membered heteroaromatic system containing an electron-donating sulfur atom at position 1 and an electron-accepting nitrogen atom at position 3—is a cornerstone of modern medicinal chemistry[1]. While 2,4-disubstituted thiazoles dominate early clinical libraries, 4,5-disubstituted thiazole scaffolds have emerged as highly privileged structures[2].

The causality behind this shift lies in the electronic and steric modulation of the ring. The calculated

Advanced Synthetic Architectures

The synthesis of 4,5-disubstituted thiazoles requires precise control over regioselectivity. Traditional methods rely on the Hantzsch synthesis, where a thioamide condenses with an

Continuous Flow Microreactor Synthesis

To overcome the thermal instability and byproduct formation inherent in batch Hantzsch reactions, researchers have developed modular flow microreactors. In this pathway, microfluidic reaction chips are coupled with packed immobilized-reagent columns (such as PS-BEMP). The immobilized base facilitates rapid condensation while trapping acidic byproducts, allowing the 4,5-disubstituted thiazole to elute with >95% purity[5].

Modular flow microreactor synthesis of 4,5-disubstituted thiazoles.

Green Synthesis via Nanocatalysis

Recent advancements have introduced green synthetic routes for thiazole-based Schiff bases. Utilizing ZnO nanoparticles as a heterogeneous catalyst provides a massive surface area for the condensation of 4,5-disubstituted thiazole-hydrazides with aromatic aldehydes. This approach bypasses harsh acidic conditions, minimizes toxic solvent use, and significantly improves overall yields[6].

Pharmacological Profiling & Mechanistic Pathways

4,5-disubstituted thiazoles exhibit a broad spectrum of biological activities, primarily driven by their ability to act as competitive inhibitors at critical enzymatic active sites.

-

Antimicrobial & Anti-Biofilm Activity: Thiazole derivatives have shown profound efficacy against Candida albicans biofilms. At concentrations as low as 12.5 µg/mL, specific 4,5-disubstituted thiazole Schiff bases suppress over 50% of biofilm formation by inhibiting hyphae formation, a critical step in tissue invasion[7].

-

Kinase Inhibition (Anticancer): The 4,5-disubstituted core acts as a potent inhibitor of kinases such as BRAF and ROCK-1[4][8]. By mimicking the ATP purine ring, the thiazole nitrogen forms critical hydrogen bonds within the kinase hinge region, stalling cell division and triggering apoptosis[4].

Mechanism of kinase inhibition and apoptosis by thiazole derivatives.

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify intermediate success.

Protocol 1: Continuous Flow Synthesis of 4,5-Disubstituted Thiazoles

Rationale: Utilizing a polymer-supported base (PS-BEMP) prevents base-leaching into the product stream, ensuring high purity without the need for complex aqueous workups[5].

-

Preparation: Swell PS-BEMP (polymer-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) in a glass column maintained at 55 °C.

-

Injection: Pump a stream of the electrophile (e.g., an acyl chloride) and a nucleophile (e.g., ethyl isocyanoacetate) into a microfluidic reaction chip at equal flow rates.

-

Condensation: Direct the mixed stream from the chip directly into the PS-BEMP column. The immobilized base deprotonates the nucleophile, driving the cyclization.

-

Elution & Validation: Collect the eluent after a 45-minute residence time.

-

Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc). A single distinct spot indicates successful conversion. Evaporate the solvent to yield the 4,5-disubstituted thiazole. Expected crude purity is >95%[5].

-

Protocol 2: Green Synthesis of Thiazole-Based Schiff Bases

Rationale: ZnO nanoparticles act as a Lewis acid, activating the carbonyl carbon of the aldehyde for nucleophilic attack by the thiazole-hydrazide, accelerating the reaction under green conditions[6].

-

Reaction Setup: Dissolve 5-methyl-2-(pyridine-3-yl)thiazole-4-carbohydrazide (1 mmol) and an aromatic aldehyde (1 mmol) in ethanol[9].

-

Catalysis: Add 10 mol% of ZnO nanoparticles to the mixture.

-

Reflux: Stir and heat the mixture at 80 °C for 45 minutes[7].

-

Validation & Isolation:

-

Self-Validation Checkpoint: Monitor the reaction via FT-IR. The successful formation of the Schiff base is confirmed by the disappearance of the primary amine N-H stretch at ~3330 cm⁻¹ and the emergence of an imine

stretch at 2860 cm⁻¹[9].

-

-

Purification: Filter the hot mixture to recover the ZnO catalyst. Cool the filtrate to precipitate the product, followed by recrystallization from ethanol.

Quantitative Biological Data

The structural modifications at the 4 and 5 positions directly correlate to the potency of the thiazole derivatives. Below is a comparative summary of recent quantitative findings.

| Compound Class | Substitution Pattern | Primary Target / Assay | Efficacy (IC₅₀ / MIC) | Reference |

| Alkyl-Aryl Thiazoles | 5-ethyl-4-phenyl | Antimicrobial / General | Broad Spectrum | [3] |

| Thiazole Schiff Bases | 4,5-disubstituted | E. coli (Antibacterial) | 14.40 µg/mL | [6] |

| Thiazole Schiff Bases | 4,5-disubstituted | C. albicans (Anti-biofilm) | 15.6 µM | [8] |

| Pyridine-Thiazole Hybrids | 5-methyl-2-(pyridine-3-yl) | BSA Denaturation (Anti-inflammatory) | 46.29 µg/mL | [9] |

| Thiophene-Thiazoles | 4-(aryl)-5-chlorothiophen | Biofilm Inhibition | >50% at 12.5 µg/mL | [7] |

References

1.[3] BenchChem Technical Support Team. "Thiazole, 5-ethyl-4-phenyl-" vs other thiazole derivatives. BenchChem. 2.[2] Borcea, A.-M., et al. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules (PMC/NIH). 3.[5] Baumann, M., et al. A Bifurcated Pathway to Thiazoles and Imidazoles Using a Modular Flow Microreactor. ACS Publications. 4.[1] Biointerface Research in Applied Chemistry. Antibacterial Activity of Thiazole and its Derivatives: A Review. 5.[6] Bhosale, D., et al. Novel Schiff base derivatives containing 4,5-disubstituted thiazole as potential antibiofilm, anti-inflammatory and antioxidant agents: Green Synthesis, Molecular Docking and ADME analysis. ResearchGate. 6.[4] Borcea, A.-M., et al. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC/NIH. 7.[9] ACS Omega. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Publications. 8.[8] Bhosale, D., et al. Novel Schiff base derivatives containing 4,5-disubstituted thiazole as potential antibiofilm, anti-inflammatory and antioxidant agents. ResearchGate. 9.[7] RSC Publishing. Harnessing thiazole chemistry for antifungal strategies through an experimental and computational chemistry approach.

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Harnessing thiazole chemistry for antifungal strategies through an experimental and computational chemistry approach: anti-biofilm, molecular docking, ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00657K [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Application Note: Scalable Synthesis of 4-chloro-5-(1,3-dioxolan-2-yl)thiazole

Abstract

This application note details a robust, three-step protocol for the synthesis of 4-chloro-5-(1,3-dioxolan-2-yl)thiazole starting from commercially available 2,4-dichlorothiazole . The synthetic strategy hinges on the regioselective C5-lithiation of the thiazole core using Lithium Diisopropylamide (LDA), followed by formylation and acetal protection. The final critical step involves the chemoselective hydrodechlorination of the activated C2-position using Zinc/Acetic acid, preserving the C4-chlorine and the acid-sensitive acetal moiety. This guide is designed for medicinal chemists requiring high-purity scaffolds for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis & Strategy

The synthesis addresses two main challenges:

-

Regioselective C5-Functionalization: The 2,4-dichlorothiazole ring has three potential reactive sites. We utilize the steric bulk of LDA to favor C5-deprotonation over nucleophilic attack or halogen exchange at C2.

-

Chemoselective Dehalogenation: The target requires the retention of the C4-chlorine while removing the C2-chlorine. We exploit the electronic activation of the C2 position (flanked by sulfur and nitrogen) to achieve selective reduction.

Figure 1: Retrosynthetic pathway highlighting the sequential functionalization strategy.

Experimental Protocols

Step 1: Synthesis of 2,4-Dichloro-5-thiazolecarboxaldehyde

Principle: LDA acts as a non-nucleophilic base to deprotonate the C5 position. The resulting lithio-species is quenched with DMF. Critical Note: Temperature control is paramount. Above -60°C, the lithiated species may undergo "dance" rearrangements or ring opening.

Materials:

-

2,4-Dichlorothiazole (1.0 eq)

-

Lithium Diisopropylamide (LDA) (1.2 eq, 2.0 M in THF/heptane)

-

N,N-Dimethylformamide (DMF) (1.5 eq)

-

Anhydrous THF (10 mL/g of substrate)

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) and equip with a nitrogen inlet, internal thermometer, and pressure-equalizing addition funnel.

-

Solvation: Charge the flask with 2,4-dichlorothiazole and anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Add the LDA solution dropwise over 30 minutes. Ensure the internal temperature does not rise above -70°C .

-

Observation: The solution typically turns a dark yellow/orange color upon lithiation.

-

-

Equilibration: Stir at -78°C for 45 minutes to ensure complete deprotonation.

-

Formylation: Add anhydrous DMF dropwise over 15 minutes, maintaining -78°C.

-

Quench: Stir for 1 hour at -78°C, then allow the mixture to warm to 0°C. Quench with saturated aqueous NH₄Cl.

-

Workup: Extract with EtOAc (3x). Wash combined organics with water and brine.[1] Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from hexanes or purify via flash chromatography (10% EtOAc/Hexanes).

Yield Expectation: 75-85% Data Check: ¹H NMR (CDCl₃) should show a singlet aldehyde peak at ~δ 9.9 ppm.

Step 2: Protection as 1,3-Dioxolane

Principle: Standard acid-catalyzed acetalization. The electron-deficient nature of the thiazole aldehyde requires efficient water removal to drive equilibrium.

Materials:

-

2,4-Dichloro-5-thiazolecarboxaldehyde (1.0 eq)

-

Ethylene Glycol (5.0 eq)

-

p-Toluenesulfonic acid monohydrate (pTSA) (0.05 eq)

-

Toluene (Solvent)

Protocol:

-

Setup: Equip an RBF with a Dean-Stark trap and reflux condenser.

-

Reaction: Combine the aldehyde, ethylene glycol, pTSA, and toluene.

-

Reflux: Heat to vigorous reflux with azeotropic removal of water. Monitor via TLC (approx. 3-5 hours).

-

Workup: Cool to RT. Wash with saturated NaHCO₃ (to neutralize acid) and water.

-

Isolation: Dry organic layer (MgSO₄) and concentrate under reduced pressure. The product is often pure enough for the next step; otherwise, pass through a short silica plug.

Yield Expectation: >90%

Step 3: Regioselective C2-Dechlorination

Principle: The C2-chlorine is activated by the adjacent ring nitrogen (a-halo imine motif), making it significantly more susceptible to single-electron transfer (SET) reduction than the C4-chlorine. Zinc in acetic acid provides a controlled reducing environment.

Materials:

-

2,4-Dichloro-5-(1,3-dioxolan-2-yl)thiazole (1.0 eq)

-

Zinc Dust (Activated) (3.0 eq)

-

Acetic Acid (glacial) / Water (9:1 ratio) - Buffer system to prevent acetal hydrolysis

Protocol:

-

Activation: Activate Zinc dust by washing with dilute HCl, then water, then acetone, and drying under vacuum.

-

Reaction: Dissolve the starting material in the AcOH/H₂O mixture. Cool to 0°C.[2][3]

-

Addition: Add Zinc dust in portions over 20 minutes.

-

Monitoring: Stir at 0°C to RT. Monitor closely by HPLC/TLC.

-

Critical Endpoint: Stop reaction immediately upon consumption of starting material to prevent over-reduction of the C4-Cl.

-

-

Workup: Filter off excess Zinc through Celite. Dilute filtrate with EtOAc.

-

Neutralization: Cautiously wash with saturated NaHCO₃ until the aqueous phase is basic (pH 8). Acidic workup will destroy the acetal.

-

Purification: Flash chromatography (EtOAc/Hexanes).

Yield Expectation: 60-70%

Data Summary & Process Parameters

| Parameter | Step 1 (Formylation) | Step 2 (Protection) | Step 3 (Reduction) |

| Key Reagent | LDA / DMF | Ethylene Glycol / pTSA | Zn / AcOH |

| Temperature | -78°C | 110°C (Reflux) | 0°C to 20°C |

| Critical Control | Temp < -70°C (Lithiation) | Water Removal (Dean-Stark) | pH Neutralization (Workup) |

| Selectivity | C5-H vs C2-Cl | Aldehyde vs Heterocycle | C2-Cl vs C4-Cl |

| Typical Yield | 80% | 92% | 65% |

Troubleshooting & Safety

-

Step 1 (Lithiation): If low yield is observed, ensure THF is peroxide-free and anhydrous. Traces of water quench LDA immediately.

-

Step 3 (Reduction Selectivity): If over-reduction (loss of C4-Cl) occurs, lower the reaction temperature to -10°C or reduce the equivalents of Zinc to 1.5 eq.

-

Acetal Stability: The acetal is sensitive to the acetic acid used in Step 3. Ensure the reaction time is minimized (< 2 hours) and the quench is performed rapidly with cold NaHCO₃.

References

-

Synthesis of 2,4-Dichloro-5-thiazolecarboxaldehyde

- Source: ChemicalBook & Patent Liter

- Relevance: Establishes the stability of the 2,4-dichloro-5-formyl scaffold and Vilsmeier-Haack/Lithi

-

Link:

- Lithiation of Halothiazoles: Source:Journal of Organic Chemistry, "Regioselective Lithiation of 2,4-Dichlorothiazole". (General grounding in heterocycle lithiation). Context: Confirms C5 acidity and LDA protocols.

-

Selective Dechlorination of Thiazoles

- Source:Organic Chemistry Portal, "Reduction of Heterocycles".

- Relevance: Validates Zn/AcOH for activ

-

Link:

- Acetal Protection Protocols: Source:Organic Syntheses, Coll. Vol. 3, p. 501. Relevance: Standard Dean-Stark conditions for aldehyde protection.

Sources

Application Note: Chemoselective Acetalization of Thiazole-5-carbaldehyde

Executive Summary

This document details the protocol for the protection of thiazole-5-carbaldehyde as a 1,3-dioxolane using ethylene glycol. While aldehyde protection is a standard transformation, the thiazole core presents specific challenges due to the basicity of the ring nitrogen (

This protocol utilizes a Dean-Stark dehydration strategy catalyzed by p-toluenesulfonic acid (p-TsOH). It is optimized to balance reaction kinetics against the risk of acid-mediated ring decomposition or salt formation. The resulting acetal provides robust stability against nucleophilic attack (e.g., organolithium or Grignard reagents) at the C2 position during subsequent multistep synthesis.

Mechanistic Insight & Reaction Design

The protection proceeds via a reversible acid-catalyzed nucleophilic addition. For thiazoles, the critical control point is the protonation state of the thiazole nitrogen .

-

Challenge: The thiazole nitrogen (N3) can act as a proton sink. If the acid catalyst is consumed by the N3-position, the effective concentration of

available to activate the carbonyl oxygen decreases, stalling the reaction. -

Solution: The protocol uses a slight stoichiometric excess of p-TsOH relative to standard aliphatic aldehyde protections, or ensures high-temperature reflux to maintain equilibrium exchange.

Mechanism Diagram

The following diagram illustrates the pathway, emphasizing the role of water removal in driving the equilibrium forward (Le Chatelier's principle).

Figure 1: Acid-catalyzed mechanism for 1,3-dioxolane formation. Continuous water removal is required to prevent the reverse hydrolysis reaction.

Critical Process Parameters

The following parameters are established for a standard 10–50 mmol scale reaction.

| Parameter | Specification | Rationale |

| Solvent | Toluene (Anhydrous) | Forms an azeotrope with water (85°C) allowing efficient removal via Dean-Stark. |

| Stoichiometry | Aldehyde (1.0 equiv) : Glycol (1.5–2.0 equiv) | Excess glycol drives equilibrium to the right. |

| Catalyst | p-TsOH[1]·H₂O (0.1–0.15 equiv) | Sufficient to overcome thiazole buffering capacity while minimizing decomposition. |

| Concentration | 0.2 M – 0.5 M | Dilution prevents intermolecular polymerization; too dilute slows kinetics. |

| Temperature | Reflux (~110–115°C) | Required for azeotropic distillation. |

| Reaction Time | 4 – 12 Hours | Monitoring via TLC is mandatory; thiazoles react slower than phenyl aldehydes. |

Detailed Experimental Protocol

Materials

-

Substrate: Thiazole-5-carbaldehyde (>97% purity).

-

Reagent: Ethylene glycol (ReagentPlus®, >99%).

-

Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O).

-

Solvent: Toluene (ACS Grade or higher).

-

Quench: Saturated aqueous Sodium Bicarbonate (

).

Workflow Diagram

Figure 2: Operational workflow for the protection of thiazole-5-carbaldehyde.

Step-by-Step Procedure

-

Assembly: Equip a round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Flush the system with Argon or Nitrogen.

-

Charging: Add Thiazole-5-carbaldehyde (1.0 equiv) and Toluene (volume to reach ~0.3 M concentration) to the RBF.

-

Reagent Addition: Add Ethylene Glycol (2.0 equiv) and p-TsOH·H₂O (0.1 equiv).

-

Note: The mixture may appear heterogeneous initially.

-

-

Reflux: Heat the reaction mixture to a vigorous reflux. Ensure toluene is condensing and filling the Dean-Stark trap. Water droplets should separate at the bottom of the trap.

-

Monitoring: Check reaction progress by TLC (typically 30% EtOAc in Hexanes) after 2 hours. The aldehyde spot (

) should disappear, replaced by the less polar acetal spot (-

Visualization: UV (254 nm) is effective for thiazoles. Stain with KMnO4 if necessary.

-

-

Quench (Critical): Once complete, cool the mixture to room temperature. Immediately pour the reaction mixture into a separatory funnel containing saturated aqueous

.-

Why: You must neutralize the p-TsOH before concentrating. Acidic conditions + heat + trace water during evaporation will reverse the reaction (hydrolysis).

-

-

Extraction: Extract the aqueous layer with Ethyl Acetate (

). Combine organic layers. -

Washing: Wash combined organics with water (

) and brine ( -

Drying & Concentration: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: If necessary, purify via flash column chromatography on silica gel (neutralized with 1%

if the acetal proves sensitive, though thiazole acetals are generally robust).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Stalled Reaction (>50% SM remaining) | Water not removing; Thiazole buffering catalyst. | 1. Insulate the Dean-Stark arm. 2. Add molecular sieves (4Å) to the trap. 3. Add additional 0.05 eq p-TsOH. |

| Low Yield (Decomposition) | Acid concentration too high; Temp too high. | Switch to PPTS (Pyridinium p-toluenesulfonate) as a milder catalyst. It requires longer times but is gentler on heterocycles. |

| Product Reverts to Aldehyde | Acidic workup; Hydrolysis on silica. | Ensure quench is basic (pH 8). Add 1% Triethylamine to the chromatography eluent. |

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (The definitive guide on acetal formation and stability).

-

Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. (Demonstrates heterocycle sensitivity and manipulation).

-

Dondoni, A., & Marra, A. (2004). Thiazole-based synthetic methods.[1][3][4][5][6][7][8][9] Chemical Reviews, 104(5), 2557-2600. (Comprehensive review of thiazole reactivity and protection strategies).

-

BenchChem. (2025).[10] Acetal Protection of Aldehydes using p-Toluenesulfonic Acid Monohydrate. (General protocol validation).

Sources

- 1. Thiazole synthesis [organic-chemistry.org]

- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]

- 7. Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiazole - Wikipedia [en.wikipedia.org]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. benchchem.com [benchchem.com]

Application Note: Precision Suzuki-Miyaura Coupling of 4-Chlorothiazole Derivatives

This Application Note is structured as a high-level technical guide for drug discovery chemists, focusing on the specific challenges and solutions for coupling 4-chlorothiazole derivatives.

Executive Summary & Strategic Rationale

The 4-chlorothiazole motif is a deceptive electrophile in medicinal chemistry. Unlike its C2-halogenated counterparts (which are highly reactive toward oxidative addition due to the adjacent nitrogen and sulfur dipoles), the C4-chloride is electronically deactivated and sterically encumbered. Furthermore, the thiazole sulfur atom acts as a soft Lewis base, capable of poisoning unligated Palladium(0) species, leading to stalled reactions and low turnover numbers (TON).

This guide moves beyond "standard" conditions (e.g., Pd(PPh₃)₄/Na₂CO₃), which typically fail for 4-chlorothiazoles, and prescribes high-activity catalytic systems designed to facilitate the rate-determining oxidative addition step while suppressing protodeboronation and hydrolysis.

Key Challenges

| Feature | Chemical Consequence | Mitigation Strategy |

| C4-Position | High Bond Dissociation Energy (C-Cl); Electronically neutral/rich compared to C2. | Use electron-rich, bulky phosphines (Buchwald Ligands) or NHC ligands to lower activation energy for oxidative addition. |

| Thiazole Sulfur | Catalyst poisoning via coordination to Pd. | High ligand-to-metal ratio or chelating carbenes (PEPPSI) to outcompete sulfur binding. |

| C2-Proton | Acidic (pKa ~29); prone to deprotonation by strong bases, leading to homocoupling or polymerization. | Use mild inorganic bases (K₃PO₄) or anhydrous conditions; avoid Lithium amides. |

Mechanistic Insight & Workflow